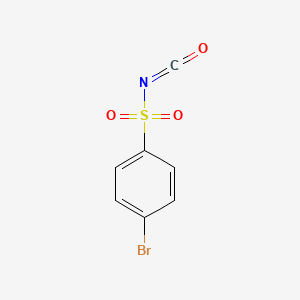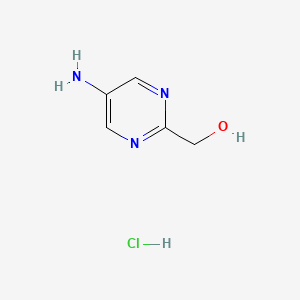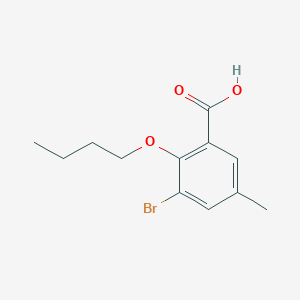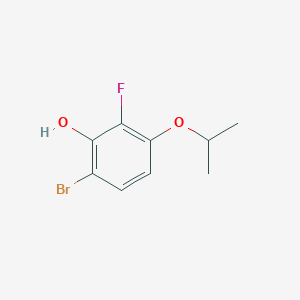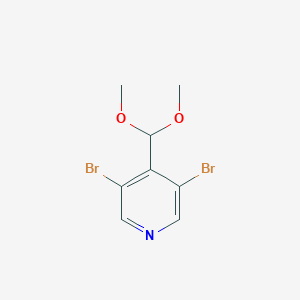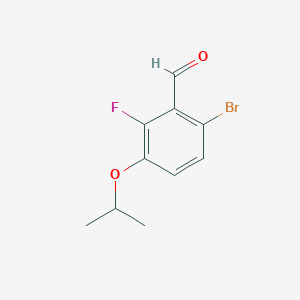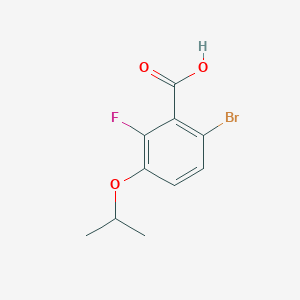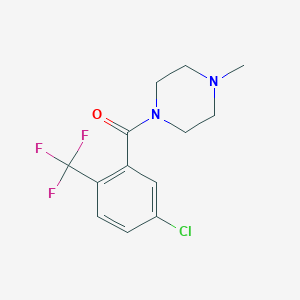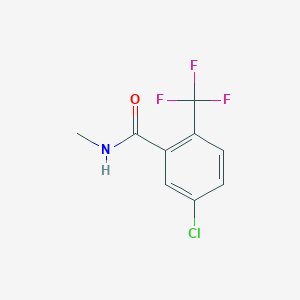
5-Chloro-N-methyl-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-methyl-2-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 2413441-28-6 . It has a molecular weight of 237.61 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7ClF3NO/c1-14-8(15)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3,(H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.61 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
5-Chloro-N-methyl-2-(trifluoromethyl)benzamide has been used in various scientific research applications. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanism of action of drugs, as well as to develop new drugs. Additionally, this compound has been used in the development of new anti-inflammatory, anti-viral, and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, it is believed to inhibit the activity of certain enzymes involved in the production of viral proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in laboratory experiments. It has been found to have anti-inflammatory, anti-viral, and anti-cancer activities. Additionally, it has been found to have anti-oxidant, anti-apoptotic, and anti-angiogenic activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it can be used in a wide range of applications, including the study of biochemical and physiological effects of various compounds. However, it has several limitations. It is relatively expensive, and it is not widely available. Additionally, it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide. It could be used to develop new anti-inflammatory, anti-viral, and anti-cancer drugs. Additionally, it could be used to study the biochemical and physiological effects of various compounds. It could also be used to develop new methods for synthesizing trifluoromethylated benzamides. Finally, it could be used to develop new methods for detecting and quantifying trifluoromethylated benzamides in biological samples.
Méthodes De Synthèse
5-Chloro-N-methyl-2-(trifluoromethyl)benzamide is synthesized using a two-step process. The first step involves the reaction of 4-chloro-N-methylbenzamide with trifluoromethanesulfonic anhydride in the presence of pyridine. This reaction results in the formation of this compound. The second step involves the reaction of this compound with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of this compound.
Propriétés
IUPAC Name |
5-chloro-N-methyl-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-14-8(15)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIFSMWMQDQGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)
![{N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)](/img/structure/B6292812.png)
